3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxy group, a methylphenyl group, and an oxazole ring
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological changes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with 3-methoxy-1,2-oxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide.
Reduction: Formation of 3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazoline-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-5-CARBOXAMIDE: Contains a thiazole ring instead of an oxazole ring.
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-IMIDAZOLE-5-CARBOXAMIDE: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties. Its methoxy group and methylphenyl moiety contribute to its reactivity and potential bioactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRODPVGJQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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